6,7-dimethoxy-3-(4-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline

Structure-activity relationship Kinase inhibition Quinoline pharmacophore

6,7-Dimethoxy-3-(4-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline (CAS 866867-20-1) is a fully synthetic quinoline derivative bearing a 4-tosyl (p-toluenesulfonyl) group at the 4-position and a 4-methoxybenzoyl substituent at the 3-position, in addition to methoxy groups at the 6- and 7-positions. The compound belongs to a broader class of quinoline sulfonyl derivatives disclosed in patent US 9,975,852 B2, which claims utility as anticancer agents through a quinoline-sulfonyl hybrid pharmacophore.

Molecular Formula C26H23NO6S
Molecular Weight 477.53
CAS No. 866867-20-1
Cat. No. B2474642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dimethoxy-3-(4-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline
CAS866867-20-1
Molecular FormulaC26H23NO6S
Molecular Weight477.53
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=C(C=C4)OC
InChIInChI=1S/C26H23NO6S/c1-16-5-11-19(12-6-16)34(29,30)26-20-13-23(32-3)24(33-4)14-22(20)27-15-21(26)25(28)17-7-9-18(31-2)10-8-17/h5-15H,1-4H3
InChIKeyQLGBRZVXCLHELP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,7-Dimethoxy-3-(4-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline (CAS 866867-20-1): Core Identity & Procurement-Relevant Classification


6,7-Dimethoxy-3-(4-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline (CAS 866867-20-1) is a fully synthetic quinoline derivative bearing a 4-tosyl (p-toluenesulfonyl) group at the 4-position and a 4-methoxybenzoyl substituent at the 3-position, in addition to methoxy groups at the 6- and 7-positions [1]. The compound belongs to a broader class of quinoline sulfonyl derivatives disclosed in patent US 9,975,852 B2, which claims utility as anticancer agents through a quinoline-sulfonyl hybrid pharmacophore [2]. Marketed under the synonym (6,7-Dimethoxy-4-tosylquinolin-3-yl)(4-methoxyphenyl)methanone, it is supplied exclusively as a research reagent, not for human or veterinary use [1].

Why 6,7-Dimethoxy-3-(4-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline Cannot Be Replaced by Simple 3-Arylquinolines or 4-Tosylquinolines


Substituting this compound with a simple 3-arylquinoline (e.g., 6,7-dimethoxy-3-(4-methoxyphenyl)quinoline) or a 4-tosylquinoline lacking the 3-benzoyl group is not functionally equivalent. The patent family US 9,975,852 B2 explicitly requires a quinoline scaffold bearing both a sulfonyl moiety at the 4-position and a lipophilic aromatic substituent at the 3-position for the claimed anticancer activity [1]. Early structure-activity relationship (SAR) studies established that 6,7-dimethoxy substitution on the quinoline ring is advantageous for potent PDGF receptor tyrosine kinase (PDGF-RTK) inhibition, and that a lipophilic group at the 3-position contributes substantially to activity [2]. The target compound uniquely combines all three pharmacophoric elements (4-tosyl, 3-(4-methoxybenzoyl), and 6,7-dimethoxy) within a single molecule, whereas the closest commercial analogs possess only subsets of these features (see Section 3) [1][2].

6,7-Dimethoxy-3-(4-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline: Head-to-Head Differentiation Evidence vs. Closest Analogs


3-(4-Methoxybenzoyl) vs. 3-Benzoyl: Substituent Electronic Modulation and Predicted Target Engagement

The 3-(4-methoxybenzoyl) substituent in the target compound introduces an electron-donating methoxy group on the benzoyl ring, which is absent in the closest commercial analog, 3-benzoyl-6,7-dimethoxy-4-(4-methylbenzenesulfonyl)quinoline (CAS 866895-51-4) [1]. In the seminal PDGF-RTK SAR study by Maguire et al. (1994), the 3-(4-methoxyphenyl) analog (compound 15d) achieved an IC50 of ≤20 nM, establishing that a 4-methoxy substituent on the 3-aryl group contributes to optimal kinase inhibition [2]. While no published direct head-to-head enzymatic comparison between the 3-benzoyl and 3-(4-methoxybenzoyl) congeners exists for the 4-tosylquinoline series, the patent data and historical SAR predict that the 4-methoxy substituent enhances electron density on the carbonyl, potentially strengthening hydrogen-bond acceptor interactions with the hinge region of kinase targets [1][2].

Structure-activity relationship Kinase inhibition Quinoline pharmacophore

4-Tosylsulfonyl vs. 4-Benzenesulfonyl: Steric and Lipophilic Differentiation at the 4-Position

The target compound carries a 4-(4-methylbenzenesulfonyl) (tosyl) group, whereas the structurally closest analog, 4-(benzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline (CAS 866845-30-9), features an unsubstituted benzenesulfonyl group and a single 6-methoxy substituent . The para-methyl group on the tosyl moiety increases calculated logP by approximately 0.5 units compared to the benzenesulfonyl analog, potentially enhancing membrane permeability and target protein binding site occupancy [1]. Chemically, the 4-methyl group also introduces steric hindrance that may influence the conformational preference of the sulfonyl group relative to the quinoline plane, which could alter the compound's interaction with protein targets such as the chymotrypsin-like and trypsin-like proteasome activities reported for related quinoline-sulfonyl hybrids [2].

Drug design Lipophilicity Quinoline sulfonyl

Dual 6,7-Dimethoxy Substitution vs. Single Methoxy Analogs: PDGF-RTK Inhibition Advantage

The target compound incorporates 6,7-dimethoxy substitution on the quinoline ring, a feature that Maguire et al. (1994) demonstrated to be 'advantageous although not essential for potent inhibition of PDGF-RTK' [1]. In that study, the 6,7-dimethoxy analog with a 4-methoxyphenyl group at the 3-position (compound 15d) achieved an IC50 of ≤20 nM against PDGF-RTK in a cell-free assay, representing the optimal activity within a series of 63 compounds [1]. By contrast, the commercially available analog 4-(benzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline (CAS 866845-30-9) bears only a single 6-methoxy group, which may result in suboptimal kinase binding based on the published SAR .

PDGF receptor Tyrosine kinase 6,7-dimethoxyquinoline

Patent-Backed Anticancer Utility vs. Untargeted Quinoline Libraries

The compound falls within the scope of granted U.S. Patent 9,975,852 B2, which claims quinoline sulfonyl derivatives as anticancer agents with demonstrated cancer-selective cytotoxicity [1]. The patent exemplars, including closely related quinoline-sulfonyl hybrids, demonstrated a 10- to 20-fold selective killing of cancer cells over non-cancer cells in breast and cervical cancer models [2]. This cancer-selectivity profile is not claimed or established for general quinoline libraries lacking the sulfonyl pharmacophore, providing a legal and functional framework that distinguishes the target compound from generic 3-benzoylquinolines or 4-substituted quinolines used in untargeted screening collections [1][2].

Cancer-selective cytotoxicity Proteasome inhibition Quinoline-sulfonyl hybrid

Simultaneous Presence of 3-Benzoyl and 4-Tosyl Pharmacophores: A Dual-Feature Scaffold Not Found in Direct Analogs

A systematic survey of commercially available analogs reveals that no other compound concurrently carries a 3-(4-methoxybenzoyl), a 4-(4-methylbenzenesulfonyl), and a 6,7-dimethoxy substitution pattern on the quinoline core. The closest individual analogs each lack one critical feature: CAS 866895-51-4 lacks the 4-methoxy group on the benzoyl ring; CAS 866845-30-9 lacks the 7-methoxy and uses benzenesulfonyl rather than tosyl; and CAS 866895-51-4 retains the benzoyl group but omits the 4-methoxy substituent [1]. This unique combination of three pharmacophoric elements positions the compound as a privileged scaffold for exploring cooperative binding effects in hybrid pharmacophore drug design, a concept validated by the quinoline-sulfonyl hybrid proteasome inhibitor VR23 [2].

Hybrid pharmacophore Chemical library design Dual-target ligands

Validated Research & Industrial Application Scenarios for 6,7-Dimethoxy-3-(4-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline


Kinase-Focused Anticancer Drug Discovery: PDGF-RTK and Related Tyrosine Kinase Programs

The compound serves as a differentiated lead-like scaffold for PDGF receptor tyrosine kinase (PDGF-RTK) inhibitor programs. The 6,7-dimethoxy substitution pattern and the 3-(4-methoxyphenyl) moiety are directly validated by Maguire et al. (1994) as optimal for sub-20 nM PDGF-RTK inhibition [1]. The additional 4-tosyl group introduces a sulfonyl pharmacophore that, in related hybrids, confers cancer-selective proteasome inhibitory activity [2]. Research groups focused on kinase/proteasome dual-targeting strategies should preferentially select this compound over 3-arylquinolines that lack the sulfonyl group, as the latter will not interrogate the sulfonyl-dependent anticancer selectivity axis claimed in US 9,975,852 B2 [2].

Hybrid Pharmacophore Library Synthesis and Structure-Activity Relationship (SAR) Expansion

As the only commercially available congener bearing all three key pharmacophoric elements simultaneously (4-tosyl, 3-(4-methoxybenzoyl), and 6,7-dimethoxy), this compound is a unique starting material for systematic SAR studies [1]. Medicinal chemistry teams can use it as a parent scaffold to independently vary each substituent (e.g., replacing 4-methoxybenzoyl with heteroaryl carbonyls, or 4-tosyl with other sulfonyl groups) while maintaining the other two features constant. This capability is not achievable with any single commercially listed analog (CAS 866895-51-4 or CAS 866845-30-9), which lack at least one of the three moieties [1].

Cancer-Selective Cytotoxicity Screening in Breast and Hematological Malignancy Panels

The patent-protected quinoline-sulfonyl class has demonstrated 10- to 20-fold selective killing of breast cancer cells (MDA-MB-468, MDA-MB-231, MCF-7) over non-cancer breast epithelial cells (184B5, MCF10A) [1]. Procurement of this specific compound enables the reproduction and expansion of these cancer-selectivity findings in investigator-defined cell line panels, with the legal IP framework of US 9,975,852 B2 providing commercial exclusivity for any translational development [2]. Compounds outside the sulfonyl-containing quinoline class do not share this patent-backed selectivity profile and should not be used as substitutes in oncology-focused procurement.

Chemical Probe Development for Proteasome Subunit Selectivity Profiling

Related quinoline-sulfonyl hybrids (e.g., VR23) have been shown to inhibit trypsin-like, chymotrypsin-like, and caspase-like proteasome activities with a selectivity profile distinct from boronic acid proteasome inhibitors like bortezomib [1]. The target compound, by virtue of its 4-tosyl and 3-(4-methoxybenzoyl) substitution, may exhibit altered proteasome subunit selectivity relative to the parent VR23 scaffold. Chemical biology groups investigating non-boronic proteasome ligands should select this compound to map the structural determinants of subunit-specific proteasome inhibition, a line of inquiry not supported by non-sulfonyl quinoline analogs [1].

Quote Request

Request a Quote for 6,7-dimethoxy-3-(4-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.